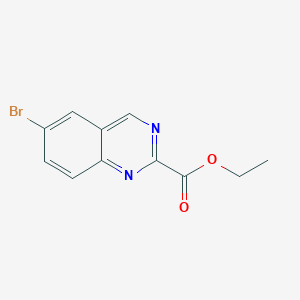
(1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with an ethoxyethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under mild conditions, followed by borylation using boron reagents such as bis(pinacolato)diboron or boronic acid derivatives .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: (1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, (1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole ring can also interact with biological targets, contributing to its overall activity .
Comparison with Similar Compounds
(1H-Pyrazol-5-yl)boronic acid: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
(1-(1-Methoxyethyl)-1H-pyrazol-5-yl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
Uniqueness: The presence of the ethoxyethyl group in (1-(1-Ethoxyethyl)-1H-pyrazol-5-yl)boronic acid enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H13BN2O3 |
|---|---|
Molecular Weight |
184.00 g/mol |
IUPAC Name |
[2-(1-ethoxyethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O3/c1-3-13-6(2)10-7(8(11)12)4-5-9-10/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
COTDNABMFGJTTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C(C)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



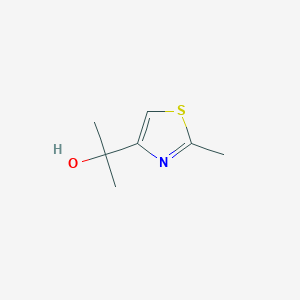

![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
![2-[2-(Tert-butoxy)-2-oxoethyl]benzoicacid](/img/structure/B13568172.png)
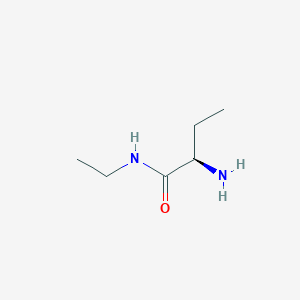
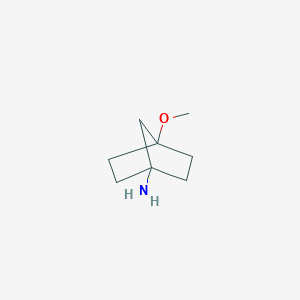
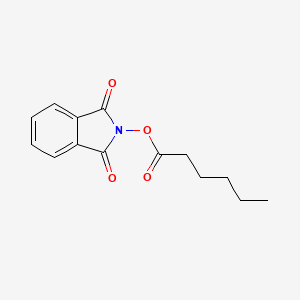
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)

